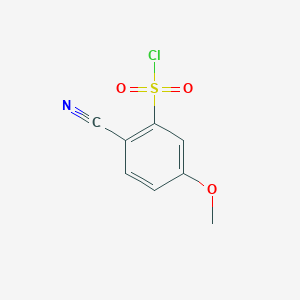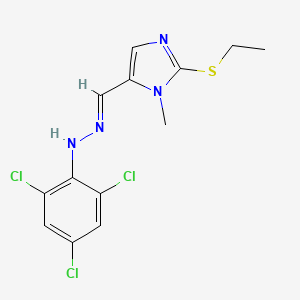![molecular formula C14H13F3N2O2 B2682692 N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide CAS No. 2174599-75-6](/img/structure/B2682692.png)
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the trifluoromethylphenyl group is introduced onto the pyrrolidine ring.
Formation of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the Prop-2-enamide Group: This step involves the reaction of the intermediate compound with acryloyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
Uniqueness
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-12(20)18-11-7-8-19(13(11)21)10-5-3-9(4-6-10)14(15,16)17/h2-6,11H,1,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQISZMMVBOKNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2682609.png)
![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)
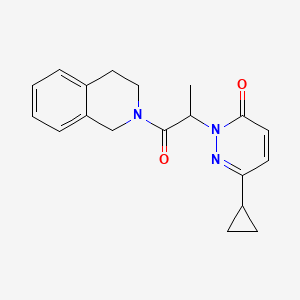
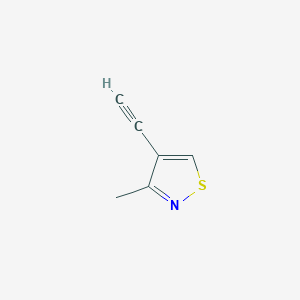
![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
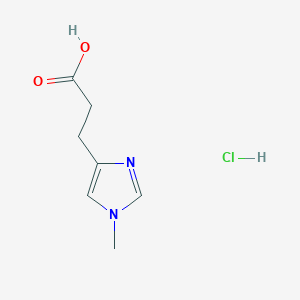
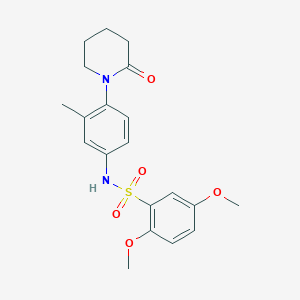
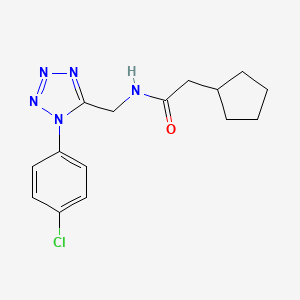
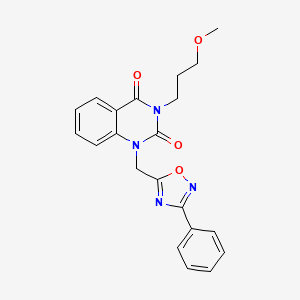
![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)
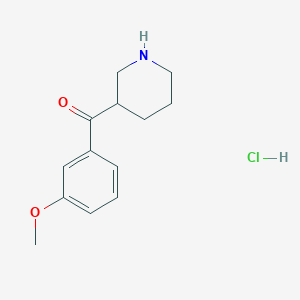
![N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2682629.png)
